2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
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Overview
Description
“2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide” is a synthetic organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide” typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with an acylating agent.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 3,4-dimethylphenol and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the reaction of the benzoxazinone derivative with an acetamide precursor under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone Derivatives: Compounds with similar benzoxazinone cores but different substituents.
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide linkages but different aromatic substituents.
Uniqueness
“2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-11-3-5-14(7-12(11)2)23-9-17(21)19-13-4-6-16-15(8-13)20-18(22)10-24-16/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
JGWGHMPXLBTGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3)C |
Origin of Product |
United States |
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